1,3-Diphenylpropanetrione

Description

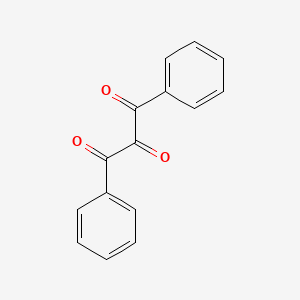

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-diphenylpropane-1,2,3-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVBJUZEFSAYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279249 | |

| Record name | 1,3-Diphenylpropanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643-75-4 | |

| Record name | 643-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diphenylpropanetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Diphenylpropanetrione

Refined Classical Synthesis Routes

Traditional methods for synthesizing 1,3-dicarbonyl compounds, the precursors to 1,3-diphenylpropanetrione, have been revisited and improved to enhance efficiency and product quality.

The optimization of chemical reactions is a critical process for improving outcomes such as yield, purity, and cost-effectiveness. sigmaaldrich.com This involves systematically altering reaction parameters like catalyst, solvent, temperature, pH, and reaction time. sigmaaldrich.com For the synthesis of this compound precursors, a "disconnected approach" can be employed, working backward from the target molecule to identify key bond constructions and commercially available starting materials. sigmaaldrich.com

Intuition-based optimization is common, but modern approaches utilize model-based and algorithm-driven techniques to explore the reaction space more efficiently than human intuition alone. nih.gov Techniques such as "one factor at a time" (OFAT) can be used, where one parameter is varied while others are kept constant to find the local optimum. For instance, in the synthesis of related bioactive scaffolds, the reaction media and catalyst were first optimized, followed by the optimization of temperature to achieve fair to excellent yields. nih.gov This systematic approach ensures that the selected conditions are robust and reproducible.

The table below illustrates a hypothetical optimization study for a key synthetic step, based on common optimization parameters.

| Experiment | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | Toluene | 80 | 12 | 65 |

| 2 | Catalyst B | Toluene | 80 | 12 | 72 |

| 3 | Catalyst B | Dioxane | 80 | 12 | 68 |

| 4 | Catalyst B | Toluene | 100 | 8 | 85 |

| 5 | Catalyst B | Toluene | 100 | 6 | 88 |

Contemporary Synthetic Strategies

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. These strategies are increasingly applied to the synthesis of this compound and its derivatives.

Green chemistry principles aim to reduce the environmental impact of chemical processes by promoting sustainability. mdpi.com This includes the use of green solvents, solvent-free synthesis, and the reduction of hazardous waste. mdpi.comresearchgate.net For instance, replacing volatile organic solvents with non-flammable, non-toxic, and recyclable alternatives like ionic liquids or water is a key aspect of green synthesis. frontiersin.org The use of plant extracts for nanoparticle synthesis is another example of a green method that is simple, inexpensive, and environmentally friendly. ejcmpr.com

In the context of synthesizing precursors for compounds like this compound, green catalytic methods, such as metal-catalyzed acceptorless coupling, can improve atom economy and prevent the formation of hazardous waste through the use of recyclable catalysts. mdpi.com

| Parameter | Traditional Method | Green Alternative | Advantage of Green Method |

|---|---|---|---|

| Solvent | DMF, Toluene | Water, Ionic Liquids, Supercritical CO2 | Reduced toxicity, recyclability, lower environmental impact. frontiersin.org |

| Energy Source | Conventional Heating | Microwave Irradiation, Sonication | Faster reaction times, lower energy consumption. mdpi.comresearchgate.net |

| Catalyst | Homogeneous Catalysts | Heterogeneous/Recyclable Catalysts | Ease of separation, reusability, reduced waste. mdpi.com |

| Reaction Type | Multi-step with isolation | One-pot or tandem reactions | Increased efficiency, reduced solvent use and waste. rsc.org |

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In the synthesis of 1,3-diphenylpropane derivatives, various catalytic systems have been developed. For example, pincer iridium(III) dihydrido complexes have shown catalytic performance in the β-alkylation of secondary alcohols, a reaction relevant to forming the carbon skeleton of precursors. researchgate.net Similarly, the synthesis of diphenyl carbonate, a related compound, has been extensively studied using transesterification catalysts to improve activity and selectivity. mdpi.com

A patented method for preparing 1,3-diphenyl-1-propanol, a reduced form of the diketone precursor, utilizes L-proline or D-proline as an organocatalyst in a reaction between benzaldehyde and acetophenone. google.com This highlights the move towards using more benign and readily available catalysts. The Claisen-Schmidt condensation to form chalcones (1,3-diphenylpropenones), which can be hydrogenated to the corresponding propanones, is often catalyzed by bases like potassium hydroxide. researchgate.net

A concise and efficient one-pot strategy has been developed for the synthesis of 3-fluoroflavones, which uses 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones as a key intermediate. researchgate.netrsc.org In this process, the dione is first fluorinated and then undergoes cyclization and dehydration in the same pot, demonstrating the power of this strategy to build molecular complexity efficiently. rsc.org The development of one-pot, multi-component reactions is a significant area of research, enabling the synthesis of complex heterocyclic structures from simple starting materials in a single operation. researchgate.net Such strategies are directly applicable to creating diverse libraries of compounds derived from the this compound scaffold.

Synthesis of Derivatives and Analogues for Functionalization

The synthesis of derivatives and analogues of this compound primarily involves reactions at the central carbon atom of the trione system. The high reactivity of the methylene (B1212753) group, flanked by two carbonyl groups, allows for the introduction of a diverse array of functional groups.

The reaction of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with arylhydrazines is a common method for the synthesis of pyrazole (B372694) derivatives. This reaction proceeds through an initial condensation to form a 2-arylhydrazone intermediate, which subsequently undergoes cyclization. The isolation of the hydrazone intermediate is dependent on the reaction conditions.

The condensation of 1,3-diphenyl-1,3-propanedione with phenylhydrazine has been studied under various conditions to optimize the formation of the corresponding pyrazole. These studies inherently involve the in-situ generation of the 2-phenylhydrazone of this compound. The reaction can be efficiently catalyzed by nano-silica sulfuric acid under solvent-free conditions at elevated temperatures. researchgate.net The optimization of these conditions is typically focused on the yield of the final pyrazole product.

| Entry | Catalyst | Amount of Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) of Pyrazole |

| 1 | SSA | 0.06 g | None | 60 | 30 | 95 |

| 2 | nano-SSA | 0.01 g | None | 60 | 15 | 98 |

Data sourced from a study on the synthesis of pyrazole derivatives, indicating the conditions for the reaction of 1,3-diphenyl-1,3-propanedione with phenylhydrazine. researchgate.net

An alternative approach to forming a similar linkage at the C2 position involves the reaction of the 1,3-dicarbonyl compound with aryl diazonium salts. This reaction, a type of azo coupling, results in the formation of a 2-arylazo-1,3-diphenyl-1,3-propanedione. While not strictly a hydrazone, the resulting azo compound is structurally related and is an important derivative. The reaction is typically carried out in a basic medium to facilitate the formation of the enolate of the dicarbonyl compound, which then acts as a nucleophile attacking the diazonium salt.

The presence of an active methylene group at the C2 position of this compound allows for various substitution reactions, including halogenation and alkylation. These reactions typically proceed via the formation of an enolate intermediate.

Halogenation: The introduction of a halogen atom at the C2 position can be achieved using various halogenating agents. For instance, the selective chlorination or bromination of structurally similar 1,3-diketones has been successfully carried out using phase transfer catalysis. This method offers a mild and efficient way to produce 2-halo-1,3-dicarbonyl compounds.

Alkylation: C2-alkylation of this compound can be accomplished by reacting the corresponding enolate with an alkyl halide. The choice of base and solvent is crucial to control the selectivity and yield of the reaction, minimizing O-alkylation and dialkylation. The existence of compounds such as 2-methyl-1,3-diphenyl-1,3-propanedione confirms the feasibility of such synthetic transformations.

This compound, in its enol form (dibenzoylmethane), acts as a bidentate ligand, coordinating to metal ions through its two oxygen atoms to form stable chelate rings. This has led to the synthesis of a wide range of metal complexes with diverse geometries and properties.

Zirconium Complexes: The synthesis of tetrakis(1,3-diphenyl-1,3-propanedionato)zirconium(IV), [Zr(dbm)4], has been reported. In this complex, the zirconium ion is coordinated to four dibenzoylmethanato ligands, resulting in a coordination geometry that is a near-perfect square antiprism. The synthesis can be carried out under ambient conditions in N,N'-dimethylformamide (DMF) as both the reaction and crystallization solvent. ekb.eg Another zirconium complex, bis(dibenzoylmethanato)zirconium(IV) chloride, has been synthesized by refluxing zirconium tetrachloride with the dibenzoylmethane ligand in benzene. ekb.eg

| Complex | Metal Ion | Synthesis Method | Coordination Geometry |

| [Zr(dbm)4] | Zr(IV) | Reaction in DMF at ambient conditions | Square antiprism |

| [Zr(dbm)2]Cl2 | Zr(IV) | Reflux in benzene for 14 hours | Not specified |

Titanium Complexes: A homoleptic titanium(III) complex, tris(1,3-diphenyl-1,3-propanedionato)titanium(III), has been synthesized and characterized. The complex exhibits a distorted octahedral geometry with the central titanium atom coordinated to the six oxygen atoms of the three dibenzoylmethanato ligands. ucj.org.ua The synthesis of mixed-ligand titanium(IV) complexes has also been explored. researchgate.netnih.govchemrxiv.org

Other Transition Metal Complexes: The Schiff base derived from the condensation of dibenzoylmethane with 2-aminophenol has been used to prepare a series of complexes with Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). In these complexes, the ligand coordinates to the metal ions, leading to the formation of octahedral or tetrahedral geometries. researchgate.net

Reaction Mechanisms and Reactivity of 1,3 Diphenylpropanetrione

Oxidative Aliphatic Carbon-Carbon Bond Cleavage Reactions

The carbon-carbon single bonds within the propanetrione backbone are susceptible to oxidative cleavage, a reaction of interest in understanding biological processes and developing synthetic methodologies. This reactivity is particularly pronounced when 1,3-diphenylpropanetrione is generated as a transient intermediate from the oxidation of 1,3-diphenyl-1,3-propanedione.

The oxidative cleavage of this compound can proceed through mechanisms involving molecular oxygen and hydroperoxide anions. When generated in situ, this trione is a transient intermediate that can react with peroxide, which may also be generated in the reaction environment, to form carboxylate cleavage products. The reaction pathway involves the nucleophilic attack of a hydroperoxide anion on one of the carbonyl carbons of the trione. This is followed by a rearrangement and subsequent cleavage of the C-C bond, leading to the formation of carboxylic acid derivatives. The high electrophilicity of the central carbonyl group makes it a prime target for such nucleophilic attacks.

Divalent late first-row transition metal complexes, including those of Ni(II), Co(II), and Cu(II), are known to facilitate the oxidative C-C bond cleavage of related β-diketonate precursors, which proceed through a trione intermediate. These metal complexes can play several roles in the reaction mechanism. For instance, a Ni(II) β-diketonate complex can react with superoxide to form a nickel-superoxo species, which is capable of oxidatively cleaving the diketonyl unit. In such cases, the metal center can activate the substrate or molecular oxygen, facilitating the cleavage process. While the trione itself is a transient species, the reactivity of its metal complexes or its precursors under oxidative conditions demonstrates the lability of its C-C bonds in the presence of these catalytic systems.

The oxidative cleavage of the this compound backbone results in the formation of several smaller, more stable molecules. The primary products derived from the phenylcarbonyl fragments are benzoic acid and its corresponding benzoate (B1203000) salt. Other byproducts that have been identified in the degradation of related compounds include carbon monoxide (CO), carbon dioxide (CO2), and benzil. The formation of these specific byproducts provides insight into the mechanistic pathways of the cleavage reaction. For example, the generation of two equivalents of benzoic acid suggests a complete cleavage of the three-carbon chain. Benzil formation indicates a different degradation pathway where the central carbonyl group is removed.

| Precursor/Intermediate | Reaction Type | Key Reagents/Catalysts | Major Byproducts |

| 1,3-Diphenyl-1,3-propanedione | Oxidative Cleavage | O2, Light, Metal Complexes | This compound, Benzoic Acid, Benzil |

| This compound | Oxidative Cleavage | Hydroperoxide, O2 | Benzoic Acid, Benzoate, CO, CO2 |

The C-C bond cleavage of this compound serves as a chemical model for understanding the function of certain dioxygenase enzymes. These enzymes catalyze the oxidative cleavage of aromatic rings and other substrates in biological systems. The mechanism often involves the activation of dioxygen and subsequent attack on an enzyme-bound substrate, leading to C-C bond scission. The reactivity of the trione, particularly its cleavage into carboxylate fragments, mimics the ring-opening meta-cleavage pathways catalyzed by extradiol dioxygenases. Studying the mechanistic details of this model system, including the role of metal ions and oxygen species, provides valuable insights into the complex enzymatic processes that are fundamental to the aerobic degradation of aromatic compounds in nature.

Condensation Reactions with Active Methylene (B1212753) Compounds

The central carbonyl group of this compound is highly electrophilic and susceptible to attack by nucleophiles, including carbanions derived from active methylene compounds. These reactions typically proceed via a Knoevenagel-type condensation mechanism, leading to the formation of a new carbon-carbon double bond. The flanking benzoyl groups enhance the reactivity of the central carbonyl, making it the preferred site for nucleophilic addition.

While specific literature detailing the condensation of this compound with malonic acid and p-nitrobenzyl cyanide is not extensively documented, the reaction is expected to follow established principles of carbonyl chemistry.

In a reaction with an active methylene compound like malonic acid, a basic catalyst would deprotonate the α-carbon of malonic acid to generate a nucleophilic enolate. This enolate would then attack the central carbonyl carbon of this compound. The resulting tetrahedral intermediate would subsequently undergo dehydration to yield a substituted alkene. Subsequent decarboxylation of the malonic acid moiety is also a possible follow-on reaction, depending on the reaction conditions.

Similarly, in a reaction with p-nitrobenzyl cyanide, a base would abstract a proton from the carbon adjacent to both the phenyl ring and the cyanide group. The resulting resonance-stabilized carbanion would act as a potent nucleophile, attacking the central carbonyl of the trione. The subsequent elimination of a water molecule would lead to the formation of a highly conjugated fulvene-type system. The electron-withdrawing nitro and cyano groups facilitate the initial deprotonation and stabilize the carbanionic intermediate.

Investigations of Reaction Mechanisms and Product Structures

The reaction of this compound with dimethylphosphorous acid results in the formation of dimethyl dibenzoylmethyl phosphate. The structural identity of this product has been rigorously confirmed through various analytical techniques, including IR, UV, ESR, and NMR spectroscopy, as well as X-ray diffraction studies. This reaction demonstrates the susceptibility of the central carbonyl group of this compound to nucleophilic attack by the phosphorus atom of the dialkyl phosphite.

In the presence of a base such as triethylamine, the reaction between this compound and dimethyl phosphite takes a different course, yielding dimethyl 1-benzoyl-2-phenylvinyl phosphate. The presence of the base influences the reaction pathway, leading to an alternative product structure.

Reactions with Organophosphorus Reagents

This compound exhibits diverse reactivity towards a range of organophosphorus reagents, leading to the formation of various phosphorus-containing heterocyclic and acyclic compounds. These reactions are of significant interest in synthetic organic chemistry due to the biological and industrial importance of organophosphorus compounds.

The Wittig reaction provides a versatile method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. In the context of this compound, this reaction would involve the nucleophilic attack of a phosphorus ylide on one of the carbonyl groups, leading to the formation of an alkene and triphenylphosphine oxide. The reactivity of the different carbonyl groups in this compound can be influenced by steric and electronic factors.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. This reaction typically favors the formation of (E)-alkenes. The reaction of this compound with stabilized phosphonate carbanions would proceed via nucleophilic addition to a carbonyl group, followed by elimination of a dialkyl phosphate salt to yield an α,β-unsaturated carbonyl compound. The stereoselectivity of the HWE reaction is influenced by the nature of the phosphonate, the carbonyl compound, and the reaction conditions.

| Reaction Type | Organophosphorus Reagent | General Product |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (RO)₂P(O)CHR⁻) | (E)-Alkene |

The reaction of this compound with dialkyl phosphites, such as dimethyl phosphite, in the absence of a catalyst, leads to the formation of α-hydroxyphosphonates. This reaction proceeds through the nucleophilic addition of the phosphorus atom of the dialkyl phosphite to one of the carbonyl carbons of the trione. The resulting product is a dialkyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate.

However, when the reaction is carried out in the presence of a base like triethylamine, a rearrangement occurs, leading to the formation of a vinyl phosphate. This indicates that the reaction conditions play a crucial role in determining the final product structure.

Table of Reaction Products with Dimethyl Phosphite:

| Reaction Conditions | Product |

| No Catalyst | Dimethyl (1,3-dioxo-1,3-diphenylpropan-2-yl)phosphonate |

| Triethylamine | Dimethyl 1-benzoyl-2-phenylvinyl phosphate |

The reaction of substituted this compound derivatives with certain organophosphorus reagents can lead to the formation of five-membered heterocyclic compounds known as azaphospholenes. For instance, the reaction of 1,3-diphenyl-2-(phenylimino)-3-(ylidenemethyl-acetate)-1-propanone with tris(dialkylamino)phosphines in refluxing toluene has been shown to afford novel oxazaphospholene products uiowa.edu. This type of cyclization reaction highlights the utility of this compound derivatives as precursors for the synthesis of complex heterocyclic systems containing both nitrogen and phosphorus atoms.

Hydration and Alcohol Fixation/Release Systems

The carbonyl groups of this compound are susceptible to nucleophilic attack by water and alcohols, leading to the formation of hydrates and hemiacetals, respectively. These reactions are often reversible and can be influenced by factors such as pH and the nature of the alcohol.

In the presence of an alcohol, this compound can undergo a reversible reaction to form a hemiacetal. This occurs through the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the trione. The reaction is typically catalyzed by either an acid or a base. The general mechanism involves the protonation of the carbonyl oxygen (in acidic conditions) or the deprotonation of the alcohol (in basic conditions) to increase the electrophilicity of the carbonyl carbon or the nucleophilicity of the alcohol, respectively. The resulting hemiacetal contains both a hydroxyl group and an alkoxy group attached to the same carbon atom. The equilibrium between the trione, alcohol, and hemiacetal can be shifted by changing the concentration of the reactants or by removing one of the products from the reaction mixture.

Application in Reversible Cross-Linking–De-Cross-Linking Systems

The principle of reversible cross-linking in polymers is a key strategy for developing self-healing and reprocessable materials. One of the most effective methods to achieve this is through the use of thermally reversible covalent bonds, often employing the Diels-Alder reaction. This reaction involves a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene adduct. The reverse reaction, known as the retro-Diels-Alder reaction, can be triggered by heat, breaking the covalent bonds and allowing the material to flow or be remolded. Upon cooling, the forward Diels-Alder reaction occurs again, restoring the cross-linked network. researchgate.netrsc.org

While direct applications of this compound in such systems are not extensively documented, its chemical structure suggests potential utility. The dicarbonyl functionalities of this compound could be chemically modified to incorporate diene or dienophile moieties. For instance, the central carbon atom or the phenyl rings could be functionalized with furan (diene) or maleimide (dienophile) groups. These modified this compound derivatives could then be incorporated into polymer chains as cross-linking agents.

The general mechanism for a Diels-Alder based reversible cross-linking system is as follows:

Cross-Linking (Diels-Alder Reaction): Polymer chains functionalized with dienes (e.g., furan groups) react with cross-linking agents bearing dienophiles (e.g., bismaleimides) to form a covalently cross-linked network at lower temperatures.

De-Cross-Linking (Retro-Diels-Alder Reaction): Upon heating, the cyclohexene adducts undergo a retro-Diels-Alder reaction, breaking the cross-links and converting the thermoset material into a thermoplastic state. This allows for processing and healing of the material.

Re-Cross-Linking: As the material cools, the diene and dienophile groups react again via the Diels-Alder reaction, reforming the cross-linked network and restoring the material's original properties.

The efficiency and temperature at which these reversible reactions occur are influenced by the electronic nature of the diene and dienophile, as well as steric factors. The versatility of the Diels-Alder reaction has been demonstrated in various polymer systems, leading to the development of materials with tunable self-healing and reprocessing capabilities. bohrium.comrug.nl

Sulfurization Reactions of this compound

Sulfurization of carbonyl compounds is a fundamental transformation in organic synthesis, enabling the preparation of thiocarbonyl compounds and various sulfur-containing heterocycles. The reaction of 1,3-dicarbonyl compounds like this compound with thionating agents can lead to the selective replacement of one or more oxygen atoms with sulfur.

Commonly used thionating agents include Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally considered a milder and more selective reagent compared to phosphorus pentasulfide. nih.govorganic-chemistry.org

The reaction of this compound with a thionating agent is expected to proceed through the formation of a thiaoxaphosphetane intermediate, which then fragments to yield the thiocarbonyl compound and a stable phosphorus-oxygen species. The reactivity of the three carbonyl groups in this compound would likely differ, with the central ketone being more reactive than the two flanking phenyl ketones due to steric and electronic effects.

Depending on the reaction conditions (stoichiometry of the thionating agent, temperature, and reaction time), a variety of products can be envisioned:

Monothionated product: Selective replacement of one carbonyl oxygen with sulfur.

Dithionated product: Replacement of two carbonyl oxygens with sulfur.

Trithionated product: Replacement of all three carbonyl oxygens with sulfur.

Furthermore, the resulting thioketones can undergo subsequent intramolecular cyclization or reactions with other reagents to form sulfur-containing heterocyclic compounds such as thiophenes or dithiolanes. The specific products formed would be highly dependent on the precise reaction conditions and the nature of the thionating agent used. researchgate.netresearchgate.net

Photochemical Reactivity and Photoinitiation

1,3-Dicarbonyl compounds, including this compound, are known to undergo photochemical reactions upon exposure to UV radiation. The presence of three carbonyl groups in this compound makes it susceptible to photo-oxidative degradation. The general mechanism of photo-oxidation in polymers often involves the formation of hydroperoxides, which can then decompose to generate various degradation products. wikipedia.org

For 1,3-dicarbonyl compounds, the initial photochemical process can involve the formation of an excited state, which can then undergo several decay pathways, including intersystem crossing to a triplet state. This triplet state is a key intermediate in many photochemical reactions.

In the presence of oxygen, the excited this compound molecule can act as a photosensitizer, transferring its energy to molecular oxygen to generate highly reactive singlet oxygen. Singlet oxygen can then react with the compound itself or other organic molecules, leading to oxidation.

Alternatively, the excited diketone can undergo direct reaction with oxygen or abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction. The resulting radicals can react with oxygen to form peroxy radicals, which can then propagate the degradation process.

A proposed general pathway for the photo-oxidative degradation of 1,3-diketones involves the following steps:

Photoexcitation: Absorption of UV light promotes the diketone to an excited singlet state, followed by intersystem crossing to a triplet state.

Initiation: The excited diketone can either generate singlet oxygen or abstract a hydrogen atom to form a radical.

Propagation: The initial radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen from other molecules, creating a chain reaction.

Termination: The radical chain reactions are terminated by the combination of two radicals.

The degradation products can include carboxylic acids, aldehydes, and smaller fragmented molecules, resulting from the cleavage of the carbon-carbon bonds within the 1,3-dicarbonyl moiety. nih.govacs.orgnih.gov A study on the catalytic oxidative cleavage of 1,3-diketones to carboxylic acids by aerobic photooxidation with iodine has shown the formation of triketones, benzil, and glyoxylic acid as intermediates. organic-chemistry.org

Photoinitiators are crucial components in UV-curable formulations, such as coatings, inks, and adhesives. They absorb UV light and generate reactive species (free radicals or cations) that initiate polymerization, leading to the formation of a cross-linked polymer network. uvmeasurement.orglencolo37.com

Diketones, particularly α-diketones, are known to function as Type II photoinitiators. In this mechanism, the photoinitiator in its excited triplet state abstracts a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates. researchgate.netbgsu.edu

This compound, with its three carbonyl groups, has the potential to act as a photoinitiator in UV-curing applications. Upon absorption of UV radiation, it can be excited to a triplet state. In the presence of a suitable hydrogen donor, it can abstract a hydrogen atom, generating a ketyl radical and a radical from the co-initiator. The latter radical is typically the one that initiates the polymerization process.

The efficiency of a photoinitiator depends on several factors, including its absorption spectrum, the quantum yield of radical formation, and its solubility and compatibility with the formulation. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV light source. lencolo37.com

The use of diketones as photoinitiators has been explored for the curing of various polymer systems. For instance, camphorquinone is a well-known visible light photoinitiator used in dental composites. researchgate.net The performance of this compound as a photoinitiator would need to be evaluated in specific formulations to determine its curing efficiency, including cure speed and the final properties of the cross-linked material. songwon.comnih.govnih.gov

Tautomerism Studies in Solution and Solid State

The 2-arylhydrazones of this compound are compounds that can exist in different tautomeric forms, primarily the ketohydrazone and azo-enol forms. Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond.

Extensive studies using various spectroscopic techniques, particularly ¹⁵N NMR spectroscopy and X-ray crystallography, have been conducted to determine the predominant tautomeric form of these compounds in both solution and the solid state. Research has unequivocally shown that the 2-arylhydrazones of this compound exist almost exclusively in the ketohydrazone form. rsc.orgunifr.chrsc.org

In the ketohydrazone tautomer, a proton resides on one of the nitrogen atoms of the hydrazone group, and the adjacent carbon is part of a carbonyl group. In the azo-enol form, the proton is on the oxygen atom, forming a hydroxyl (enol) group, and an azo group (-N=N-) is present.

The stability of the ketohydrazone form is attributed to the formation of a strong intramolecular hydrogen bond between the N-H of the hydrazone and the oxygen atom of one of the carbonyl groups, forming a stable six-membered quasi-ring. This intramolecular hydrogen bonding significantly stabilizes the ketohydrazone tautomer over the azo-enol form.

Studies have also investigated the effect of substituents on the arylhydrazone ring on the tautomeric equilibrium. It has been found that the nature of the substituent (electron-donating or electron-withdrawing) does not significantly alter the preference for the ketohydrazone tautomer, indicating the robustness of this structural preference. nih.govnih.gov

The table below summarizes the key findings from spectroscopic and crystallographic studies on the tautomerism of 2-arylhydrazones of this compound.

| Technique | Solvent/State | Observed Tautomer | Key Findings |

| ¹⁵N NMR Spectroscopy | Chloroform | Ketohydrazone | The chemical shifts are consistent with the ketohydrazone structure. |

| ¹H NMR Spectroscopy | Various | Ketohydrazone | Presence of a downfield N-H proton signal indicative of intramolecular hydrogen bonding. |

| X-ray Crystallography | Solid State | Ketohydrazone | The crystal structure confirms the ketohydrazone form and the presence of an intramolecular hydrogen bond. eurjchem.comnih.gov |

These findings are crucial for understanding the reactivity, electronic properties, and potential biological activity of these compounds, as the dominant tautomeric form dictates their chemical behavior.

Intramolecular Proton Transfer Mechanisms

Information regarding the intramolecular proton transfer mechanisms specific to this compound is not available in the reviewed scientific literature.

Advanced Spectroscopic and Computational Characterization of 1,3 Diphenylpropanetrione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,3-diphenylpropanetrione and its derivatives in solution. It provides critical information on the molecular framework, electronic environment of nuclei, and intermolecular interactions.

While detailed spectra for the parent this compound are not extensively published, significant research has been conducted on its derivatives, particularly its 2-arylhydrazones. For these derivatives, ¹H, ¹³C, and especially ¹⁵N NMR have been pivotal for structural confirmation.

¹H NMR spectroscopy of adducts, such as the hemiacetal formed between this compound and benzyl alcohol, reveals characteristic signals, including a singlet for the hydroxy group of the hemiacetal structure and another for the methylene (B1212753) protons of the benzyl group datapdf.com. In studies of more complex systems, ¹H NMR spectra of paramagnetic Co(II) complexes with related diketonate ligands show signals for the aryl protons in a broad region of 5-25 ppm nsf.gov.

Furthermore, computational methods such as the GIAO/DFT approach have been shown to reliably calculate ¹³C NMR chemical shifts for 2-arylhydrazones of this compound, aiding in the assignment of complex spectra researchgate.net.

Table 1: Representative ¹⁵N NMR Chemical Shift Data for the Hydrazone Moiety in 2-Phenylhydrazones of 1,3-Diphenyl-1,2,3-trione

| Nitrogen Atom | Chemical Shift Range (ppm) |

| Nα (alpha to carbonyl) | Varies with substitution |

| Nβ (beta to carbonyl, NH) | Varies with substitution |

| Data derived from studies on tautomeric preferences of arylhydrazone derivatives researchgate.net. |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton and carbon signals and for establishing the connectivity between atoms, especially in complex derivatives. While specific 2D NMR studies focused solely on this compound are not prominent in the literature, the application of these techniques is standard practice in the characterization of its derivatives. Techniques such as homo- and heteronuclear 2D NMR experiments are routinely used to assign the ¹H, ¹³C, and ¹⁵N NMR spectra of related heterocyclic compounds, providing definitive structural evidence researchgate.net. These experiments map the correlations between nuclei, allowing for a complete and accurate assembly of the molecular structure.

NMR spectroscopy serves as a powerful non-invasive tool for monitoring chemical reactions in real time, providing insights into reaction kinetics, intermediates, and product formation researchgate.net. This technique has been effectively used in reactions involving this compound.

In studies of light-induced oxidative C-C bond cleavage of certain Co(II) chlorodiketonate complexes, this compound is formed as a transient intermediate nsf.govresearchgate.netnih.gov. The progress of these reactions can be monitored by ¹H NMR, observing the disappearance of reactant signals and the appearance and subsequent consumption of intermediates like the trione nsf.gov. Similarly, the reaction of this compound with alcohols to form hemiacetal adducts can be followed by ¹H NMR, allowing for the estimation of the addition rate datapdf.com. The complete consumption of this compound in subsequent reactions, for instance with NaOCl, has also been confirmed by monitoring the reaction mixture with ¹H NMR nsf.gov.

Tautomerism is a key characteristic of β-dicarbonyl compounds, and NMR is the primary tool for investigating these equilibria in solution. For derivatives of this compound, NMR studies have provided definitive evidence of their tautomeric preferences.

A comprehensive study on 2-phenylhydrazones of 1,3-diphenyl-1,2,3-trione utilized ¹⁵N NMR chemical shifts to investigate the potential proton transfer products researchgate.net. The results conclusively demonstrated that the ketohydrazone tautomer is the dominant form in chloroform solution. This preference is so strong that other potential tautomers were not detected. Ab initio calculations further supported that the ketohydrazone form is significantly favored energetically over its proton transfer products in solution researchgate.net.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the parent this compound has not been detailed in the cited literature, X-ray diffraction has been successfully applied to elucidate the structures of its key derivatives.

Confirming the findings from NMR studies, the molecular structure of a 2-phenylhydrazone derivative of 1,3-diphenyl-1,2,3-trione was determined by X-ray crystallography researchgate.net. The analysis revealed that the compound also exists as the ketohydrazone tautomer in the crystal state researchgate.net. This solid-state data provides a crucial complement to the solution-state NMR studies, confirming the inherent stability of this particular tautomeric form. The synthesis and X-ray analysis of a bifunctional vicinal tricarbonyl compound, which shares the reactive tricarbonyl moiety of this compound, and its adducts have also been reported researchgate.net.

Table 2: Typical Information Obtained from X-ray Crystallographic Analysis of a this compound Derivative

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (in Ångströms). |

| Bond Angles | Angles between three connected atoms (in degrees). |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. |

| This table represents the type of data generated from an X-ray diffraction experiment, as performed for derivatives like the 2-phenylhydrazones of this compound researchgate.net. |

Structural Data Comparison with Related Compounds

The structural parameters of this compound are best understood by comparison with closely related compounds for which detailed crystallographic data are available, such as (2E)-1,3-diphenylprop-2-en-1-one (chalcone) and 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). These compounds share the diphenyl carbonyl framework, providing a basis for understanding the influence of the central carbonyl group in the trione.

Chalcone derivatives, featuring an enone bridge, are typically nearly planar molecules. nih.gov For instance, in (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the molecule adopts a trans configuration around the C=C double bond and an s-cis configuration with respect to the C=O and C=C bonds. nih.gov The dihedral angles between the two phenyl rings in such structures are generally small, indicating a high degree of planarity. nih.gov

Dibenzoylmethane exists predominantly in its keto-enol tautomeric form in the solid state. dntb.gov.ua This form features a quasi-aromatic six-membered ring stabilized by a strong intramolecular hydrogen bond. High-resolution X-ray data have shown that the hydrogen atom in this bond can be located asymmetrically, though it is mutually bound by both oxygen atoms. dntb.gov.uamdpi.com The planarity of the phenyl rings and the central malondialdehyde quasi-ring is a key feature, which can be influenced by intermolecular forces such as π-stacking interactions. dntb.gov.ua

| Parameter | (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) Derivative nih.gov | 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane) dntb.gov.ua | This compound (Expected) |

|---|---|---|---|

| Central Linkage | -CH=CH-C(O)- | -C(O)-CH=C(OH)- (Enol form) | -C(O)-C(O)-C(O)- |

| Conformation | Nearly planar, trans C=C | Planar quasi-ring (enol) | Likely non-planar due to repulsion |

| Key Torsion Angle | C-C=C-C ≈ 180° | - | - |

| Intramolecular H-Bonding | No | Yes (Strong O-H···O) | No (in anhydrous form) |

Analysis of Hydrogen Bonding and Molecular Packing

The analysis of intermolecular interactions, particularly hydrogen bonding and molecular packing, is crucial for understanding the solid-state properties of a compound. mdpi.comrsc.org For this compound, this analysis can be informed by studies of its analogues.

For chalcone derivatives, crystal packing is also governed by weak intermolecular forces. Molecules are often linked by C—H···O and sometimes C—H···F hydrogen bonds, forming sheets or chains. nih.gov These sheets can be further stabilized by π–π interactions between the phenyl rings of adjacent molecules. nih.gov The molecular electrostatic potential (MEP) map helps identify regions with positive and negative electrostatic potential, indicating donor and acceptor sites for hydrogen bonding. nih.gov

In the absence of strong hydrogen bond donors (like -OH or -NH) in anhydrous this compound, the molecular packing would be primarily dictated by weaker C—H···O interactions involving the three carbonyl oxygens and the phenyl hydrogens, as well as van der Waals forces and potential π–π stacking of the phenyl rings. The presence of three carbonyl groups provides multiple acceptor sites, potentially leading to a complex and dense packing arrangement. The stable hydrate (B1144303) of this compound, 2,2-dihydroxy-1,3-diphenyl-1,3-propanedione, would exhibit strong O-H···O hydrogen bonds, significantly influencing its crystal structure.

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular properties and reactivity of compounds like this compound. mdpi.com These methods are invaluable for elucidating characteristics that can be challenging to determine experimentally.

Geometrical Optimization and Electronic Structure Analysis

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule through geometry optimization. nih.govscispace.com For this compound, optimization would likely reveal a non-planar structure due to the steric and electronic repulsion between the three adjacent carbonyl groups. The phenyl rings would be twisted out of the plane of the central tricarbonyl unit to minimize these unfavorable interactions.

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govthaiscience.info The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are another product of electronic structure analysis. nih.gov These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would show significant negative potential around the carbonyl oxygen atoms, marking them as sites for electrophilic attack, and positive potential on the central carbonyl carbons, indicating their susceptibility to nucleophilic attack.

| Parameter | Significance | Expected Finding for this compound |

|---|---|---|

| EHOMO | Electron-donating ability | Relatively low energy, localized on phenyl rings |

| ELUMO | Electron-accepting ability | Low energy, localized on the tricarbonyl system |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | Small gap, indicating high reactivity |

| Molecular Electrostatic Potential (MEP) | Charge distribution, reactive sites | Negative potential on oxygens, positive on carbonyl carbons |

Calculation of NMR Chemical Shifts (e.g., GIAO/DFT)

Theoretical calculations of NMR chemical shifts have become a standard tool for structure elucidation and verification. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (GIAO/DFT), is one of the most reliable approaches for predicting both ¹H and ¹³C NMR spectra. rsc.orgnih.govmdpi.com

The process involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). nih.gov Subsequently, the magnetic shielding tensors for each nucleus are calculated using the GIAO method. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS). researchgate.net

Comparing the computationally predicted chemical shifts with experimental data can confirm structural assignments, identify correct tautomers or isomers in solution, and provide a deeper understanding of the electronic environment of the nuclei. rsc.org While specific GIAO/DFT studies on this compound are not prominent, calculations on related benzoyl derivatives have shown good correlation between theoretical and experimental data, suggesting the method's applicability. researchgate.net Discrepancies between calculated and experimental values can sometimes arise, particularly in systems with complex electronic effects or significant solvent interactions that are not fully captured by the computational model. stackexchange.com

Investigation of Tautomeric Equilibria and Energy Landscapes

Many dicarbonyl and tricarbonyl compounds can exist as a mixture of tautomers. For 1,3-dicarbonyl compounds like dibenzoylmethane, the keto-enol equilibrium is a classic example. walisongo.ac.idacs.org In solution and in the solid state, dibenzoylmethane overwhelmingly favors the enol form, which is stabilized by conjugation and a strong intramolecular hydrogen bond. mdpi.com

DFT calculations are highly effective for studying these equilibria. By calculating the relative Gibbs free energies of all possible tautomers, the most stable form and the equilibrium constants between different forms can be predicted. researchgate.net The calculations can also map the energy landscape of the tautomerization process, identifying the transition states and calculating the activation energy barriers for interconversion. researchgate.net

For this compound, the primary equilibrium of interest is not a classic keto-enol tautomerism but rather the equilibrium between the anhydrous trione form and its hydrated form, 2,2-dihydroxy-1,3-diphenyl-1,3-propanedione. The central carbonyl group of the trione is highly electrophilic and readily attacked by water. Computational studies can model this hydration reaction, calculating the relative stabilities of the reactant, product, and the transition state to determine the thermodynamic and kinetic favorability of hydrate formation. Solvent effects are crucial in these calculations and are often included using continuum models like the Polarizable Continuum Model (PCM). mdpi.com

Computational Studies of Reaction Mechanisms and Pathways

DFT is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving dicarbonyl and tricarbonyl compounds. mdpi.comresearchgate.net By mapping the potential energy surface, computational studies can identify the lowest energy pathway from reactants to products, detailing the structures of all intermediates and transition states along the way. rsc.org

A fundamental reaction of this compound is nucleophilic addition to one of its three carbonyl carbons. masterorganicchemistry.com The central C2 carbonyl is expected to be the most electrophilic and thus the most reactive site. Computational studies can model the addition of various nucleophiles (e.g., hydrides, organometallics, amines). academie-sciences.fr These studies can predict the regioselectivity (which carbonyl is attacked) and stereoselectivity of the reaction. The calculations provide the activation energies for each possible pathway, allowing for a quantitative prediction of the major product, which can then be compared with experimental outcomes. researchgate.netacademie-sciences.fr

For instance, the mechanism of reactions between 1,3-dicarbonyl compounds and aldehydes has been investigated using DFT. researchgate.net Such studies verify the authenticity of transition states through vibrational analysis (confirming a single imaginary frequency) and Intrinsic Reaction Coordinate (IRC) calculations, which ensure that the transition state correctly connects the reactant and product minima. researchgate.net Similar methodologies could be applied to study the complex reactions of this compound, such as cyclization reactions or reactions with binucleophiles, providing a detailed, step-by-step understanding of the reaction pathway.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-goettingen.de This method is highly sensitive and can provide accurate molecular weight information and structural details based on fragmentation patterns. uni-goettingen.de For compounds like this compound, both soft and hard ionization techniques can be employed to gain comprehensive structural information.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase, making it particularly suitable for analyzing molecules without significant fragmentation. uni-goettingen.de In the positive-ion mode, ESI-MS analysis of organic molecules typically results in the observation of the protonated molecule, [M+H]⁺. nih.govresearchgate.net This allows for the direct determination of the molecular weight of the analyte.

In the study of derivatives of related compounds, such as the products from the Michael addition of 1,3-diphenyl-1,3-propanedione to nitroolefins, ESI-MS is routinely used to confirm the mass of the synthesized molecules. rsc.org The spectra predominantly show the [M+H]⁺ ion, confirming the successful reaction and the molecular formula of the product. rsc.org However, depending on the molecular structure and the ESI solvent conditions, other ionization processes can compete, sometimes leading to the formation of unusual ions like [M-H]⁺ through hydride abstraction. nih.govresearchgate.net

Table 1: ESI-MS Data for Derivatives of 1,3-Diphenyl-1,3-propanedione

| Compound | Molecular Formula | Calculated Mass | Observed Ion [M+H]⁺ (m/z) |

|---|---|---|---|

| Michael Adduct 1 | C₂₃H₂₁NO₄ | 379.15 | 380.4 rsc.org |

| Michael Adduct 2 | C₂₂H₁₉NO₄ | 363.13 | 364.5 rsc.org |

| Michael Adduct 3 | C₂₂H₁₉NO₄ | 363.13 | 364.4 rsc.org |

This table is interactive. Users can sort columns by clicking on the headers.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone method for the identification and quantification of volatile and semi-volatile organic compounds in a mixture. d-nb.info In the context of this compound chemistry, GC-MS is invaluable for identifying reaction products, byproducts, and isomers formed during synthesis or derivatization reactions. researchgate.net

The process involves injecting a sample into the GC, where individual components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nih.govnist.gov The chemical structure of unknown products can often be assigned based on the agreement between experimental mass spectra and library data. researchgate.net

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy methods like IR and UV-Vis are fundamental tools for characterizing organic molecules. IR spectroscopy probes the vibrational modes of molecules to identify functional groups, while UV-Vis spectroscopy examines electronic transitions, providing information about conjugated systems.

Infrared (IR) spectroscopy is a primary technique for identifying the functional groups present in a molecule. youtube.com Different types of bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. vscht.cz An IR spectrum is a plot of this absorption, which reveals the functional groups within the molecule. vscht.cz

For this compound, the key functional groups are the aromatic rings and the tricarbonyl system. The presence of aromatic rings is indicated by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.czlibretexts.org The most prominent feature in the IR spectrum of this compound would be the very strong absorption band(s) corresponding to the C=O stretching of the three carbonyl groups. For aliphatic ketones, this stretch typically appears around 1715 cm⁻¹. libretexts.org In conjugated systems, such as the one in this compound, this frequency is often shifted to lower wavenumbers (1685-1666 cm⁻¹). libretexts.org The specific frequencies and potential splitting of the carbonyl peak would provide insight into the electronic environment and coupling between the three adjacent carbonyl groups.

Table 2: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak vscht.czlibretexts.org |

| Carbonyl C=O | Stretch | 1725 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak libretexts.org |

This table is interactive. Users can sort columns by clicking on the headers.

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a compound. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, often involving conjugated π-systems. The extensive conjugation in this compound, involving two phenyl rings and a tricarbonyl system, makes it an excellent candidate for UV-Vis analysis.

This technique is frequently used to monitor the progress of a chemical reaction over time. nih.gov If a reaction involves a change in the structure of the chromophore, the UV-Vis spectrum will change accordingly. For instance, if one of the carbonyl groups in this compound is reduced to an alcohol, the conjugation of the system is altered, which would likely lead to a shift in the wavelength of maximum absorbance (λmax) and a change in the absorbance value. By monitoring the change in absorbance at a specific wavelength as a function of time, one can determine the kinetics of the reaction, such as the reaction rate and rate constant. nih.gov This method is valued for its operational simplicity and the ability to automate measurements. nih.gov

Synthetic Utility and Applications As a Building Block

Precursor in Heterocyclic Synthesis

The electrophilic nature of the carbonyl carbons in 1,3-diphenylpropanetrione makes it an ideal substrate for condensation reactions with various nucleophiles. This reactivity is extensively exploited in the synthesis of a wide range of heterocyclic compounds.

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and widely used method for the synthesis of pyrazoles. This compound serves as an effective precursor for the synthesis of highly substituted pyrazole (B372694) derivatives, particularly pyrazol-4-ols.

Detailed research has demonstrated a straightforward and high-yielding synthesis of 3,5-diphenylpyrazol-4-ol from this compound. The treatment of diphenylpropanetrione (or its hydrate) with an excess of hydrazine (B178648) or its hydrate (B1144303) results in the formation of the desired pyrazol-4-ol in excellent yield. The mechanism is proposed to proceed through the formation of an intermediate monohydrazone, followed by cyclization and elimination of water to form the stable aromatic pyrazole ring. This transformation highlights a direct and efficient route to previously uncommon pyrazoles bearing a hydroxyl group at the 4-position.

| Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Hydrazine (excess) | 3,5-Diphenylpyrazol-4-ol | 88% | rsc.org |

The synthesis of seven-membered heterocyclic rings such as diazepines often involves the condensation of a 1,3-dicarbonyl compound with a 1,3-diamine. In principle, this compound could react with a 1,3-diamine, like 1,3-diaminopropane, to form a dihydrodiazepine derivative. However, the reactions between 1,3-diketones and 1,3-diamines can be complex. Studies have shown that instead of the expected cyclic product, these reactants can sometimes form open-chain compounds where two molecules of the ketone react with one molecule of the diamine rsc.org. The specific synthesis of dihydrodiazepine derivatives directly from this compound is not extensively detailed in the surveyed chemical literature.

The construction of phosphorus-containing heterocycles, such as azaphospholenes, often involves the reaction of dicarbonyl compounds with reagents containing both nitrogen and phosphorus, like aminophosphines. This synthetic pathway allows for the incorporation of a phosphorus atom into a five-membered ring system. However, specific examples detailing the use of this compound as a direct precursor for the construction of azaphospholene derivatives are not prominently featured in available research literature.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby maximizing atom economy and procedural simplicity bohrium.com. The synthesis of pyrroles, a core structure in many natural products and pharmaceuticals, is frequently achieved using MCRs where a 1,3-dicarbonyl compound is a key component orientjchem.org.

This compound, as a 1,3-dicarbonyl equivalent, is a suitable substrate for these reactions. In a typical approach analogous to the Paal-Knorr synthesis, a 1,4-dicarbonyl system is condensed with a primary amine or ammonia (B1221849) to form the pyrrole (B145914) ring wikipedia.orgrgmcet.edu.in. MCRs build upon this by generating the necessary 1,4-dicarbonyl intermediate in situ. For instance, a three-component reaction between a β-dicarbonyl compound, an arylglyoxal, and ammonium (B1175870) acetate (B1210297) has been shown to produce 4-hydroxy-5-arylpyrroles researchgate.net. This demonstrates a viable pathway where this compound could be employed to generate highly substituted pyrrole frameworks. These reactions often proceed through a series of condensation, Michael addition, and cyclization/dehydration steps to furnish the final aromatic pyrrole ring orientjchem.org.

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compound (e.g., this compound) | Amine/Ammonia Source | α-Halo Ketone or equivalent | Substituted Pyrrole | researchgate.netnih.gov |

Role in Oxidative Cleavage Reactions for Production of Aromatic Compounds

The carbon-carbon bonds within 1,3-dicarbonyl compounds can be susceptible to cleavage under specific oxidative conditions. This reactivity provides a synthetic route to carboxylic acids and other carbonyl compounds by breaking the carbon skeleton of the diketone.

The oxidative cleavage of 1,3-dicarbonyl compounds offers a method for their degradation into smaller, functionalized molecules. Reagents such as Oxone (potassium peroxymonosulfate) have been effectively used to cleave 1,3-diketones and α-hydroxy ketones, yielding carboxylic acids organic-chemistry.orgresearchgate.net. This method serves as a milder alternative to reactions like the haloform reaction organic-chemistry.org.

When applied to this compound, this oxidative C-C bond cleavage is expected to yield benzoic acid or its corresponding benzoate (B1203000) salt, depending on the reaction workup. The reaction proceeds by breaking the bond between the carbonyl carbons. In some oxidative processes involving 1,3-dicarbonyls, other related carbonyl compounds can be formed as intermediates or products. For a substrate like this compound, the formation of Benzil (1,2-diphenylethane-1,2-dione) is a plausible outcome under certain oxidative conditions, representing a less complete cleavage of the three-carbon chain.

| Substrate Class | Oxidizing Agent | Primary Product Class | Plausible Byproducts/Intermediates | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Oxone | Carboxylic Acid | - | organic-chemistry.orgresearchgate.net |

| This compound | General Oxidant | Benzoic Acid / Benzoate | Benzil | organic-chemistry.orgresearchgate.net |

Relevance to Chemical Recycling of Polymeric Waste (e.g., Polystyrene)

The chemical recycling of polystyrene (PS) waste into valuable aromatic compounds represents a significant challenge due to the chemical inertness of the C–C bonds that form the polymer's backbone. rsc.org Recent research has explored various methods to overcome this, including light-driven, copper-catalyzed aerobic oxidation. rsc.orgresearchgate.net This process aims to depolymerize polystyrene waste into smaller, value-added chemicals. rsc.org

In a specific protocol utilizing a copper-based catalyst under aerobic conditions, the degradation of polystyrene yields several aromatic compounds. While the primary products are benzoic acid and oxidized styrene (B11656) oligomers, this compound has been identified as a minor product, obtained in a 3% yield. rsc.org This light-driven, acid-catalyzed approach is noted for being operationally simple and effective under mild conditions, requiring no traditional photosensitizers. nih.govnih.gov The process is believed to involve singlet oxygen as a key reactive species, which initiates the degradation by abstracting a hydrogen atom from the polymer chain, leading to C-C bond cleavage. nih.govnih.gov The formation of this compound, even as a minor product, demonstrates its emergence from the complex chemical transformations occurring during the oxidative breakdown of polystyrene.

Table 1: Products from Copper-Catalyzed Aerobic Oxidation of Polystyrene

| Product | Yield |

|---|---|

| Benzoic Acid | Up to 65% (in a two-step process) researchgate.net |

| Oxidized Oligomers | - |

| This compound | 3% rsc.org |

Development of Fluorescence Switches

Fluorescence switches are molecular systems that can be reversibly transitioned between 'on' and 'off' states in response to external stimuli, such as light or chemical inputs. nih.govfrontiersin.org The design of these molecular devices often relies on a few key photochemical mechanisms, including photoinduced electron transfer (PET), internal charge transfer (ICT), and excimer formation. nih.gov The ability to control fluorescence makes these switches valuable for applications in optical data storage, super-resolution microscopy, and biological sensing. nih.govfrontiersin.orgnih.gov

The core of a fluorescence switch typically consists of a fluorophore unit integrated with a photochromic or analyte-binding unit. mdpi.com Dithienylethene is a classic example of a photochromic compound used for this purpose; it can be reversibly transformed between a ring-open and a ring-closed isomer by photoirradiation, which in turn modulates the fluorescence output. frontiersin.orgnih.gov The development of these systems is a dynamic field of research, with ongoing efforts to create switches that operate in the solid state and exhibit high contrast between their different emissive states. frontiersin.org While various heterocyclic compounds and photochromic units are employed as building blocks for these switches, the specific application or integration of this compound in the development of fluorescence switches is not detailed in the available research.

Material Science Applications

Photoinitiator systems are essential components in photopolymerization, a process that uses light to convert liquid monomers and oligomers into solid polymers. nih.govnih.gov These systems absorb light energy (UV or visible) and transform it into chemical energy by generating reactive species, such as free radicals or cations, which initiate the polymerization chain reaction. researchgate.net

Photoinitiators are generally classified into two main types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to directly produce free radicals. rsc.org

Type II Photoinitiators: These systems are bimolecular, requiring a co-initiator. Upon light absorption, the photoinitiator (e.g., a ketone) enters an excited state and interacts with a co-initiator (e.g., an amine) to generate the initiating free radicals through hydrogen abstraction or electron transfer. rsc.org

Many advanced applications utilize multi-component systems, often comprising a photosensitizer (dye), an electron donor, and an electron acceptor, which can be more efficient than their two-component counterparts. researchgate.net Compounds like chalcones, which are structurally related to this compound, have been investigated in three-component photoinitiating systems for their ability to initiate polymerization under visible light from LEDs. rsc.org These systems are crucial in technologies like 3D printing and the manufacturing of hydrogels. rsc.org

Information regarding the specific use of this compound in reversible fixation and release systems for alcohols is not available in the reviewed scientific literature.

Mechanistic and Theoretical Investigations

Detailed Reaction Pathway Analysis of Oxidative Cleavage

The oxidative cleavage of the carbon-carbon bond in 1,3-dicarbonyl compounds is a significant transformation in organic synthesis. For 1,3-diphenylpropanetrione, this reaction involves the cleavage of the bond between its carbonyl carbons, leading to the formation of smaller carboxylic acid or ester derivatives. The mechanism of this process is complex and can be influenced by the specific oxidizing agent and reaction conditions employed.

The oxidation of 1,3-dicarbonyl compounds, including the structurally similar 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), has been studied using various oxidizing radicals. Pulse radiolysis techniques have been employed to investigate the reactions with hydroxyl radicals (•OH), azide radicals (•N₃), and trichloromethylperoxyl radicals (CCl₃O₂•). These radicals react with the dicarbonyl compound at nearly diffusion-controlled rates.

The reaction with •OH radicals is believed to proceed via the formation of a transient species, likely a radical adduct, which exhibits a distinct absorption maximum. In the case of dibenzoylmethane, this transient appears around 420 nm and decays via a first-order process. The proposed mechanism involves the radical attacking the enol form of the dicarbonyl. The initial step is the abstraction of the enolic hydrogen atom, forming a β-diketonyl radical. This radical is resonance-stabilized. Subsequent reaction with oxygen can lead to the formation of a peroxyl radical, which can then undergo further reactions, including cyclization or fragmentation, ultimately leading to the cleavage of the C-C bond.

The general pathway for radical-initiated oxidative cleavage can be summarized as:

Enol Formation : The β-dicarbonyl compound exists in equilibrium with its enol tautomer.

Radical Attack : A radical initiator (like •OH) abstracts the enolic proton or adds to the double bond, generating a carbon-centered radical.

Peroxidation : The resulting radical reacts with molecular oxygen to form a peroxyl radical.

Fragmentation : This peroxyl radical can undergo a series of steps, potentially involving intramolecular rearrangement or further radical reactions, that culminate in the cleavage of the central C-C bond to yield carboxylic acid products.

This pathway highlights the importance of the enol form as the reactive species in radical-mediated oxidation.

Metal centers, particularly Lewis acids, can play a crucial role in promoting rearrangements in β-dicarbonyl compounds, which can be a key step in certain oxidative cleavage pathways. While direct evidence for metal-catalyzed benzoyl migration in the oxidative cleavage of this compound is specific to the chosen catalytic system, analogous reactions provide insight into the potential mechanisms.

A relevant example is the Lewis acid-promoted rearrangement of α-hydroxy β-dicarbonyl compounds. In one such reaction, magnesium iodide (MgI₂) was shown to catalyze the rearrangement of an α-hydroxy β-keto ester to an α-ketol ester. The proposed mechanism involves the coordination of the magnesium ion to the carbonyl oxygen atoms of the dicarbonyl moiety. This coordination increases the electrophilicity of the adjacent carbonyl carbon. nih.gov

The proposed mechanistic steps are as follows:

Coordination : The Lewis acidic metal center (e.g., Mg²⁺) coordinates to one or both carbonyl oxygen atoms of the β-dicarbonyl system.

Activation : This coordination polarizes the C=O bond, making the carbonyl carbon more susceptible to nucleophilic attack.

Intramolecular Migration : A nucleophilic group within the molecule, such as a hydroxyl group or a phenyl ring (in a benzoyl group migration), can then attack the activated carbonyl carbon. In the case of a benzoyl migration, this would involve a rearrangement where the phenyl group shifts from one carbon to another, often through a spirocyclic or bridged intermediate.

Bond Cleavage/Re-aromatization : The intermediate then collapses, leading to C-C bond cleavage and the formation of the rearranged product.

This type of metal-facilitated activation and rearrangement provides a plausible pathway for skeletal reorganization during the oxidation of complex dicarbonyls like this compound, potentially leading to cleavage products that would not be formed through simple radical pathways. nih.govacs.orgresearchgate.netrsc.org

Electronic Structure and Bonding Analysis

Computational chemistry provides powerful tools for understanding the electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are used to calculate molecular orbitals and other electronic parameters that govern the molecule's reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For molecules with extended π-systems like this compound, the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized over the conjugated system of the phenyl rings and the tricarbonyl moiety. DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are commonly employed to determine these energies. nih.govirjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Below is a table with representative DFT-calculated HOMO-LUMO energies for a structurally related chalcone derivative, illustrating the typical values obtained from such calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -2.21 |

| ΔE (HOMO-LUMO Gap) | 4.33 |

Data for a representative chalcone derivative calculated using DFT (B3LYP). Actual values for this compound would require specific calculation but are expected to be in a similar range.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and the chemical shifts observed are determined by the magnetic shielding constants of the nuclei. The magnetic shielding constant (σ) quantifies the extent to which the electron cloud around a nucleus counteracts the external magnetic field. Regions of high electron density lead to greater shielding (lower chemical shift), while electron-withdrawing groups cause deshielding (higher chemical shift).

Quantum mechanical methods, such as the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, allow for the accurate calculation of these shielding constants. benthamopen.comnih.gov By calculating the isotropic shielding constant (σ_iso) for each nucleus (e.g., ¹³C, ¹H) and subtracting it from the shielding constant of a reference compound like tetramethylsilane (TMS), theoretical chemical shifts (δ_calc) can be predicted.

These calculations are valuable for assigning complex NMR spectra and confirming molecular structures. For a molecule like this compound, DFT calculations can predict the ¹³C chemical shifts for the three carbonyl carbons and the distinct carbons of the phenyl rings. The table below presents theoretically calculated ¹³C NMR chemical shifts for the core carbons of the closely related dibenzoylmethane, demonstrating the application of this analysis.

| Carbon Atom | Calculated Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 185.7 |

| Methylene (B1212753) (CH₂) | 56.1 |

| Phenyl C1 (ipso) | 136.5 |

| Phenyl C2/C6 (ortho) | 128.8 |

| Phenyl C3/C5 (meta) | 128.5 |

| Phenyl C4 (para) | 132.6 |

Representative GIAO-DFT calculated chemical shifts for the keto form of dibenzoylmethane.

Solvation Effects on Tautomeric Preferences

This compound, like other β-dicarbonyl compounds, can exist in tautomeric forms: a triketo form and various enol forms. The equilibrium between these tautomers is highly sensitive to the solvent environment. researchgate.netasu.edunih.govacs.orgmissouri.edu The stability of each tautomer is influenced by factors such as solvent polarity and the solvent's ability to act as a hydrogen bond donor or acceptor. missouri.edu